Quaterthiophene]-5,5'''-diyl]
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Overview
Description
Quaterthiophene]-5,5’‘’-diyl] is a member of the oligothiophene family, which consists of four thiophene rings connected in a linear arrangement. These compounds are known for their excellent electronic properties, making them valuable in the field of organic electronics. Quaterthiophene]-5,5’‘’-diyl] is particularly noted for its ability to form well-ordered nanostructures, which are crucial for the performance of organic electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
Quaterthiophene]-5,5’‘’-diyl] can be synthesized through various methods. One common approach involves the palladium-catalyzed cross-coupling reaction of ethyl 5’-bromo-3-decyl-2,2’-bithiophene-5-carboxylate with 2,2’-bithiophene . Another method includes the Ni-mediated coupling reaction of monobromobithiophene . These reactions typically require anhydrous conditions and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of quaterthiophene]-5,5’‘’-diyl] often involves large-scale synthesis using similar cross-coupling reactions. The process is optimized for high throughput and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
Quaterthiophene]-5,5’‘’-diyl] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halogenated reagents and catalysts like palladium or nickel to facilitate the reaction
Major Products
The major products formed from these reactions include various substituted quaterthiophenes, which can be tailored for specific applications in organic electronics and other fields .
Scientific Research Applications
Quaterthiophene]-5,5’‘’-diyl] has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Acts as a fluorescent marker for biological imaging and studies.
Medicine: Investigated for potential use in drug delivery systems and therapeutic agents.
Industry: Employed in the development of organic electronic devices, such as field-effect transistors and photovoltaic cells
Mechanism of Action
The mechanism of action of quaterthiophene]-5,5’‘’-diyl] involves its ability to undergo geometry relaxation and intersystem crossing, which are crucial for its high triplet-formation yield. These processes are facilitated by the compound’s unique molecular structure and energy level order . The compound’s interaction with molecular targets and pathways is still under investigation, but its electronic properties play a significant role in its functionality .
Comparison with Similar Compounds
Similar Compounds
Poly(3,4-ethylenedioxythiophene)poly(styrenesulfonate) (PEDOTPSS): Commonly used in organic electronics but has stability issues due to its acidic nature.
Bithiophene and Terthiophene Derivatives: Similar in structure but with fewer thiophene rings, affecting their electronic properties and applications.
Uniqueness
Quaterthiophene]-5,5’‘’-diyl] stands out due to its ability to form well-ordered nanostructures and its high triplet-formation yield, making it highly valuable for advanced organic electronic applications .
Properties
Molecular Formula |
C42H58O4S4 |
---|---|
Molecular Weight |
755.2 g/mol |
IUPAC Name |
2-butyloctyl 2-[5-[5-[3-(2-butyloctoxycarbonyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene-3-carboxylate |
InChI |
InChI=1S/C42H58O4S4/c1-5-9-13-15-19-31(17-11-7-3)29-45-41(43)33-25-27-47-39(33)37-23-21-35(49-37)36-22-24-38(50-36)40-34(26-28-48-40)42(44)46-30-32(18-12-8-4)20-16-14-10-6-2/h21-28,31-32H,5-20,29-30H2,1-4H3 |
InChI Key |
KZBKEDVANQNSRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCC)COC(=O)C1=C(SC=C1)C2=CC=C(S2)C3=CC=C(S3)C4=C(C=CS4)C(=O)OCC(CCCC)CCCCCC |
Origin of Product |
United States |
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